molecular formula C14H17NO3 B012450 Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106944-52-9

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No. B012450
CAS RN: 106944-52-9
M. Wt: 247.29 g/mol
InChI Key: XAIRHYGGDDMHRS-UHFFFAOYSA-N
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Description

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (ETQC) is an organic compound that is widely used in the scientific research community. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic compound with a wide range of applications. ETQC is used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a chemical probe for studying the structure and function of proteins. In addition, ETQC has been used to study the mechanism of action of certain drugs and to explore new drug targets.

Scientific Research Applications

Synthesis of Substituted Carboxylic Acids

2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This synthesis process is significant in the field of organic chemistry .

Quantum-Chemical Calculations

The formation mechanism of these substituted carboxylic acids was proposed on the basis of ab initio quantum-chemical calculations . This application is crucial in understanding the behavior of these compounds at a molecular level .

Multicomponent Reactions

The compound was obtained by a multicomponent reaction of ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione . Multicomponent reactions are a well-known synthetic approach for facile formation of carbon–carbon bonds .

Green Synthesis

The compound was synthesized in a one-pot three-component combinatorial synthesis, which involves a DBU-catalyzed reaction . This procedure offers a few advantages, including versatility, good yields, facility, and environmentally friendly conditions .

Pharmaceutical Applications

The compound is considered pharmaceutically active . It’s used in the synthesis of various drugs due to its potential anticancer, antidepressant, antimicrobial, and enzyme-inhibitory properties .

Crystal Structure Analysis

The crystal structure of the compound provides valuable information about its physical and chemical properties . This information is crucial in the design and development of new drugs .

properties

IUPAC Name

ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIRHYGGDDMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544743
Record name Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106944-52-9
Record name Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

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